

# Tofersen: An Antisense Oligonucleotide Therapy for SOD1-Mediated Amyotrophic Lateral Sclerosis

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

Amyotrophic Lateral Sclerosis (ALS) is a relentless neurodegenerative disease characterized by the progressive loss of motor neurons. A subset of familial ALS cases, and a small percentage of sporadic cases, are caused by mutations in the superoxide dismutase 1 (SOD1) gene. These mutations lead to a toxic gain-of-function of the SOD1 protein, resulting in protein misfolding, aggregation, and subsequent neuronal cell death. **Tofersen** (QALSODY™) is an antisense oligonucleotide (ASO) designed to specifically target and degrade SOD1 messenger RNA (mRNA), thereby reducing the production of the toxic SOD1 protein. This document provides a comprehensive technical overview of **Tofersen**, including its mechanism of action, preclinical and clinical trial data, and the experimental protocols utilized in its evaluation.

## **Introduction to Tofersen and SOD1-ALS**

Mutations in the SOD1 gene are one of the most common genetic causes of ALS, accounting for approximately 10-20% of familial cases and 1-2% of sporadic cases.[1] The mutated SOD1 gene produces a misfolded SOD1 protein that tends to aggregate within motor neurons.[1][2] This aggregation is believed to trigger a cascade of detrimental cellular events, including oxidative stress, mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and impaired axonal transport, ultimately leading to motor neuron degeneration.[3][4][5]



**Tofersen** is a synthetic strand of nucleic acid designed to be complementary to the SOD1 mRNA sequence.[1][6] By binding to the SOD1 mRNA, **Tofersen** triggers its degradation by the cellular enzyme RNase H, which effectively silences the gene and reduces the synthesis of the SOD1 protein.[6][7] This targeted approach aims to mitigate the root cause of SOD1-ALS.[8]

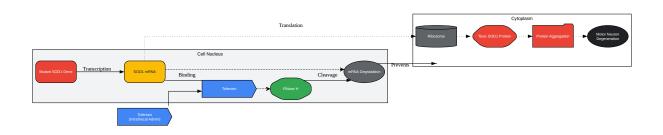
### **Mechanism of Action**

**Tofersen**'s mechanism of action is a prime example of RNA-targeted gene silencing. As an antisense oligonucleotide, it operates through the following sequence of events:

- Intrathecal Administration: **Tofersen** is administered directly into the cerebrospinal fluid (CSF) via a lumbar puncture.[9][10][11] This delivery route ensures its distribution to the central nervous system, where it can act on motor neurons.[6]
- Target Binding: Tofersen binds with high specificity to the SOD1 mRNA through Watson-Crick base pairing.[6][8]
- RNase H Activation: The DNA-RNA hybrid formed by Tofersen and SOD1 mRNA is a substrate for RNase H, an endogenous enzyme.
- mRNA Degradation: RNase H cleaves the RNA strand of the hybrid, leading to the degradation of the SOD1 mRNA.[6][7]
- Reduced Protein Synthesis: The destruction of the SOD1 mRNA prevents it from being translated into the SOD1 protein, thereby reducing the levels of both normal and toxic mutant SOD1 protein.[1][6][8]

This process is designed to alleviate the toxic effects of the mutant SOD1 protein and slow the progression of the disease.[6]





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**Caption: Tofersen**'s mechanism of action in reducing toxic SOD1 protein.

# **Preclinical and Clinical Development**

**Tofersen**'s development was built on extensive preclinical research and a structured clinical trial program.

#### **Preclinical Studies**

Preclinical evaluation of **Tofersen** was conducted in rodent models of SOD1-ALS, specifically in SOD1-G93A transgenic rats.[6][12] These studies demonstrated that intrathecal administration of a **Tofersen** analog led to significant reductions in SOD1 mRNA and protein levels.[6]



Preclinical Model	Key Findings	Reference
SOD1-G93A Rats	Maintained weight up to 70 days longer than controls.	[12]
SOD1-G93A Rats	Increased survival of up to 64 days compared to controls.	[12]
SOD1-G93A Rats	Reduced SOD1 mRNA by ~69% and protein by ~48% in the brain.	[13]
SOD1-G93A Rats	Reduced human SOD1 protein in CSF by ~42%.	[13]
SOD1-G93A Rodents	Increased time to disease onset and preserved motor function.	[6]

### **Clinical Trials**

The clinical development program for **Tofersen** included a Phase 1/2 ascending-dose study and the pivotal Phase 3 VALOR trial, along with its open-label extension (OLE).

This study evaluated the safety, pharmacokinetics, and pharmacodynamics of **Tofersen** in 50 participants with SOD1-ALS.[1][8][9] The results demonstrated a dose-dependent reduction in CSF SOD1 protein concentrations.[1][8][9]



Dose Cohort	Number of Participants (Tofersen:Placebo)	Mean Change in CSF SOD1 from Baseline at Day 85 (Difference vs. Placebo)	Reference
20 mg	10:3	+2 percentage points	[1][8][9]
40 mg	9:3	-25 percentage points	[1][8][9]
60 mg	9:3	-19 percentage points	[1][8][9]
100 mg	10:3	-33 percentage points	[1][8][9]

The VALOR trial was a 28-week, randomized, placebo-controlled study involving 108 participants with SOD1-ALS.[14] The primary endpoint, the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score at week 28, was not statistically significant.[14] However, **Tofersen** led to robust reductions in key biomarkers.[14]

Longer-term data from the OLE, where all participants received **Tofersen**, suggested a clinical benefit with earlier initiation of the therapy.[3][15]



Endpoint	VALOR (28 Weeks)	OLE (52 Weeks - Early vs. Delayed Start)	Reference
Change in ALSFRS-R Score	-6.98 (Tofersen) vs8.14 (Placebo) in faster-progressing subgroup (Difference: 1.2 points, p=0.97)	-6.0 (Early) vs9.5 (Delayed) (Difference: 3.5 points)	[6][11][15]
Change in % Predicted Slow Vital Capacity	Not reported as primary	-9.4% (Early) vs18.6% (Delayed) (Difference: 9.2 percentage points)	[11][15]
Change in Handheld Dynamometry Megascore	Not reported as primary	-0.17 (Early) vs0.45 (Delayed) (Difference: 0.28)	[11][15]
Reduction in CSF SOD1 Protein	29-40% reduction with Tofersen	33% (Early) vs. 21% (Delayed) reduction	[11][15]
Reduction in Plasma Neurofilament Light (NfL)	~60% reduction with Tofersen	51% (Early) vs. 41% (Delayed) reduction	[15][16]
Risk of Death or Permanent Ventilation (Hazard Ratio)	Not reported as primary	0.36 (favoring early start)	[3]

# **Experimental Protocols**

Accurate and reproducible measurement of biomarkers is critical for evaluating the pharmacodynamic effects of **Tofersen**. The following sections detail the methodologies for key assays used in the clinical trials.

### Quantification of SOD1 Protein in Cerebrospinal Fluid

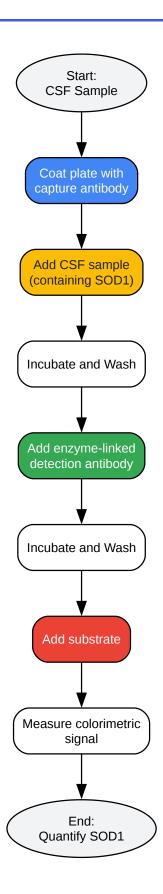
The concentration of SOD1 protein in CSF was a key pharmacodynamic biomarker to confirm target engagement.

#### Foundational & Exploratory



- Methodology: Enzyme-Linked Immunosorbent Assay (ELISA).
- Protocol:
  - Sample Collection: CSF is collected via lumbar puncture into polypropylene tubes and immediately frozen at -80°C until analysis.[17]
  - Assay Principle: A sandwich ELISA is employed. Wells are coated with a capture antibody specific for human SOD1.
  - Procedure:
    - CSF samples are thawed and added to the wells.
    - After an incubation period, any unbound material is washed away.
    - A detection antibody, also specific for SOD1 but conjugated to an enzyme (e.g., horseradish peroxidase), is added.
    - Following another incubation and wash step, a substrate is added, which is converted by the enzyme to produce a colorimetric signal.
    - The intensity of the signal, measured by a plate reader, is proportional to the amount of SOD1 in the sample.
  - Quantification: SOD1 concentration is determined by comparing the sample's signal to a standard curve generated from known concentrations of recombinant human SOD1 protein. A commercial kit such as the Cu/Zn SOD1 ELISA kit (e.g., eBioscience BMS222MST) can be utilized.[18]
  - Quality Control: It is crucial to ensure that CSF samples have minimal blood contamination, as red blood cells contain high levels of SOD1. Hemoglobin levels can be measured to assess contamination.[18]





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Caption: Workflow for SOD1 protein quantification in CSF via ELISA.



# **Quantification of Neurofilament Light Chain (NfL)**

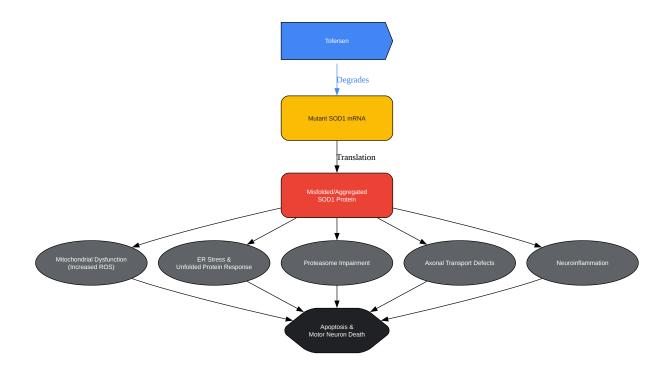
NfL is a biomarker of neuroaxonal injury. Its levels in CSF and blood are elevated in ALS and are used to monitor disease progression and treatment response.

- Methodology: Single Molecule Array (Simoa) immunoassay.
- Protocol:
  - Sample Collection: CSF is collected as described above. Blood is collected in EDTA tubes,
     centrifuged to separate plasma, and stored at -80°C.[19]
  - Assay Principle: Simoa technology enables the detection of single protein molecules,
     offering ultra-high sensitivity compared to conventional immunoassays.[2][7]
  - Procedure:
    - Samples (plasma or CSF, typically diluted 1:4) are incubated with paramagnetic beads coated with an NfL-specific capture antibody.[7][20]
    - A biotinylated NfL detection antibody is added, followed by a streptavidin-β-galactosidase (SBG) conjugate.
    - The beads are washed and loaded into a Simoa disc containing thousands of microwells, each large enough to hold a single bead.
    - A fluorogenic substrate is added. Wells containing a bead with an immunocomplex (and thus the SBG enzyme) will generate a fluorescent signal.
    - The instrument counts the number of "active" (fluorescent) wells versus "inactive" wells.
  - Quantification: At low concentrations, the ratio of active to total wells is proportional to the analyte concentration. At higher concentrations, the signal intensity is used for quantification. The concentration is calculated against a standard curve. Commercially available kits, such as the NF-light™ Advantage Kit from Quanterix, are used on a Simoa HD-X or SR-X analyzer.[2][7][20]



# **Signaling Pathways in SOD1-ALS**

Mutant SOD1 protein aggregation disrupts several critical cellular pathways, contributing to motor neuron death. **Tofersen**, by reducing the levels of mutant SOD1, aims to ameliorate these downstream pathological effects.





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**Caption:** Pathological pathways affected by mutant SOD1 aggregation.

#### **Conclusion and Future Directions**

**Tofersen** represents a significant advancement in the treatment of SOD1-ALS, being the first therapy to target a genetic cause of the disease. Its accelerated approval by the FDA was based on its consistent and robust effect on biomarkers of target engagement (CSF SOD1) and neurodegeneration (NfL).[1] While the primary clinical endpoint in the initial 28-week trial was not met, longer-term data from the open-label extension suggest that earlier initiation of **Tofersen** slows the decline in clinical function, respiratory function, and muscle strength.[3][15]

Ongoing studies, such as the ATLAS trial in presymptomatic carriers of SOD1 mutations, will be crucial in determining if early intervention with **Tofersen** can delay or even prevent the onset of clinical symptoms. The development of **Tofersen** underscores the potential of genetically targeted therapies for neurodegenerative diseases and highlights the importance of validated biomarkers in accelerating drug development and approval.

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